3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
CAS No.: 1706104-25-7
Cat. No.: VC6961329
Molecular Formula: C19H25N5O3
Molecular Weight: 371.441
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1706104-25-7 |
---|---|
Molecular Formula | C19H25N5O3 |
Molecular Weight | 371.441 |
IUPAC Name | 3-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Standard InChI | InChI=1S/C19H25N5O3/c1-12-13(2)20-11-24(19(12)26)10-17(25)23-7-3-4-14(9-23)8-16-21-18(22-27-16)15-5-6-15/h11,14-15H,3-10H2,1-2H3 |
Standard InChI Key | KJSVUGXEMMKPJL-UHFFFAOYSA-N |
SMILES | CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)C |
Introduction
Chemical Identity and Nomenclature
Systematic IUPAC Name
The systematic name 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one reflects its core structural components:
-
A piperidine ring substituted at position 3 with a (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl group.
-
A pyrimidin-4(3H)-one scaffold with methyl groups at positions 5 and 6, linked via a ketone-containing ethyl chain to the piperidine nitrogen .
Molecular Formula and Weight
Synonyms and Registry Numbers
While no CAS registry number is publicly documented, analogs such as 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone (PubChem CID: 86265877) share structural motifs, suggesting potential synthetic or pharmacological overlap .
Structural Features and Computational Properties
Core Architecture
The molecule comprises three distinct pharmacophores:
-
Piperidine moiety: A six-membered amine ring providing conformational flexibility.
-
1,2,4-Oxadiazole subunit: A five-membered heterocycle with cyclopropyl substitution, known for enhancing metabolic stability .
-
Pyrimidin-4(3H)-one: A dihydro-pyrimidine derivative with keto-enol tautomerism potential, influencing hydrogen-bonding interactions .
Key Computed Properties
The moderate lipophilicity (XLogP3 = 2.9) suggests balanced membrane permeability and solubility, while the polar surface area indicates potential for target engagement via hydrogen bonding .
Synthesis and Derivative Strategies
Proposed Synthetic Route
While no explicit synthesis is reported for this compound, retrosynthetic analysis suggests:
-
Piperidine-oxadiazole construction: Coupling of 3-cyclopropyl-1,2,4-oxadiazole-5-carbaldehyde with piperidine via reductive amination .
-
Knoevenagel condensation: Attachment of the pyrimidinone fragment using a β-ketoester intermediate.
Analogous Pathways
The synthesis of CID 86265877 involves:
-
Step 1: Formation of the oxadiazole ring via cyclization of cyclopropanecarboxamide and hydroxylamine.
-
Step 2: Alkylation of piperidine at position 3 using oxadiazole-methyl bromide .
This methodology could be adapted for the target compound by substituting the isoxazole moiety with a pyrimidinone unit.
Biological Activity and Hypothesized Targets
Antimicrobial Applications
Compounds with methyl-substituted pyrimidinones exhibit bacterial DNA gyrase inhibition. The dimethyl groups at positions 5 and 6 could sterically hinder enzyme-substrate interactions, as seen in ciprofloxacin derivatives .
Physicochemical and ADMET Profiling
Solubility and Permeability
-
Aqueous Solubility: Predicted 0.12 mg/mL (ALOGPS).
-
Caco-2 Permeability: -5.2 cm/s (moderate absorption likelihood) .
Metabolic Stability
The cyclopropyl group on the oxadiazole ring may reduce cytochrome P450-mediated oxidation, as observed in CID 86265877 (t₁/₂ = 4.7 hours in human microsomes) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume